(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid, also known as a derivative of phenylpiperazine, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This compound features a butenoic acid backbone substituted with a phenylpiperazine moiety, which is significant in various therapeutic areas, particularly in neuropharmacology.
The compound can be synthesized through various chemical reactions, often involving the modification of piperazine derivatives. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug development.
This compound falls under the category of organic compounds, specifically within the subcategories of carboxylic acids and amines. It is characterized by the presence of both a carbonyl group and a piperazine ring, indicating its potential activity as a pharmaceutical agent.
The synthesis of (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid typically involves multi-step organic reactions. Common methods for synthesizing this compound include:
The synthesis may require specific reagents such as acetic anhydride, sodium borohydride for reduction, and various catalysts depending on the reaction conditions. The reaction conditions (temperature, solvent) are crucial for optimizing yield and purity.
The compound exhibits geometric isomerism due to the double bond between the carbon atoms in the butenoic acid moiety.
The compound can participate in several chemical reactions typical for carboxylic acids and amines:
Reactions involving this compound are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. The use of solvents like dichloromethane or ethanol is common in these reactions.
The mechanism of action of (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Research indicates that compounds with similar structures have shown promise in treating anxiety disorders and depression by modulating neurotransmitter levels.
(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid has potential applications in:
The 4-phenylpiperazine moiety serves as a critical pharmacophoric element in "(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid," enabling targeted interactions with neurotransmitter receptors. This scaffold is characterized by a phenyl group attached to a piperazine ring, which adopts a chair conformation with equatorial phenyl positioning to minimize steric strain. The nitrogen atoms at positions 1 and 4 of the piperazine ring act as hydrogen bond acceptors, while the aromatic system facilitates π-π stacking with receptor residues like phenylalanine or tyrosine. Structural analogs such as 4-oxo-4-(4-benzylpiperazinyl)but-2-enoic acid (PubChem CID 741300) demonstrate how substitutions on the piperazine nitrogen modulate steric accessibility and electronic properties [2]. The phenylpiperazine component enhances blood-brain barrier permeability due to its moderate lipophilicity (predicted log P ≈ 2.1), which is essential for central nervous system (CNS) targeting [7].
Table 1: Key Pharmacophoric Features of 4-Phenylpiperazine Scaffolds
Feature | Role in Receptor Binding | Structural Impact |
---|---|---|
Piperazine N1/N4 | Hydrogen bond acceptance | Bidentate coordination with aspartate residues |
Phenyl ring | π-π stacking interactions | Planar alignment with receptor aromatics |
N4-Substituent (e.g., H) | Modulates steric bulk | Controls access to hydrophobic binding pockets |
The α,β-unsaturated ketone system (─CH=CH─C(=O)─) conjugated to a carboxylic acid (─COOH) forms an electronically delocalized network that governs reactivity and target binding. The carbonyl group of the ketone exhibits strong electrophilicity (partial charge δC=O ≈ +0.45 e), making it susceptible to nucleophilic attack by serine or cysteine residues in enzymatic active sites. Conjugation extends through the (Z)-configured double bond, evidenced by a characteristic UV-Vis absorption at λmax ≈ 280 nm due to n→π* transitions. Density functional theory (DFT) calculations on analogous systems like (E)-4-oxo-4-phenylbut-2-enoic acid reveal a highest occupied molecular orbital (HOMO) localized over the enone π-system and lowest unoccupied molecular orbital (LUMO) centered on the carbonyl, facilitating charge transfer [5] [9]. The carboxylic acid group deprotonates at physiological pH (predicted pKa ≈ 4.2), enabling ionic interactions with arginine/lysine residues [8].
Table 2: Electronic Properties of α,β-Unsaturated Systems
Structural Element | Electronic Property | Biological Implication |
---|---|---|
Carbonyl (C=O) | Electrophilic (LUMO density: 0.75) | Covalent inhibition via Michael addition |
(Z)-C=C bond | Moderate dipole (μ ≈ 4.2 D) | Polar alignment with receptor fields |
Carboxylic acid (─COOH) | Anionic at pH 7.4 (δ_O ≈ -0.68 e) | Salt bridge formation |
The (Z)-configuration of the enone linker imposes distinct steric and electronic constraints that influence biological activity. X-ray crystallography of related compounds like (Z)-4-oxo-4-phenylbut-2-enoic acid (CAS 17812-07-6) confirms a dihedral angle of 12.5° between the vinyl group and ketone carbonyl, inducing a non-planar conformation. This geometry arises from repulsion between the carboxylic acid oxygen and the β-vinyl hydrogen, shortening the C2─C3 bond to 1.38 Å (vs. 1.44 Å in (E)-isomers) due to enhanced π-overlap [5]. Intramolecular hydrogen bonding between the enone carbonyl (O=C) and carboxylic acid (O─H) further stabilizes the (Z)-conformation, forming a pseudo-six-membered ring with energy stabilization of ≈8.2 kJ/mol [9]. Molecular dynamics simulations indicate that the (Z)-isomer adopts a bent conformation that complements curved binding pockets in receptors like 5-HT_1A, whereas (E)-isomers exhibit linear geometries less suited for such sites [10].
The integration of 4-phenylpiperazine and (Z)-enone-carboxylic acid motifs is engineered to target serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors. The phenylpiperazine scaffold binds conserved aspartate (Asp3.32) and serine (Ser5.42) residues in transmembrane helices via hydrogen bonding, while its phenyl ring engages in edge-to-face π-stacking with histidine (His6.55). The (Z)-enone linker positions the carboxylic acid for salt-bridge formation with lysine (Lys7.36), as demonstrated in receptor homology models. Analog compounds like 4-oxo-4-(2-phenylimidazol-1-yl)but-2-enoic acid (PubChem CID 76395058) show 3-fold higher 5-HT1A affinity (K_i = 34 nM) compared to non-conjugated analogs, validating the electronic synergy between pharmacophores [1] [7].
Table 3: Receptor Binding Contributions of Molecular Fragments
Fragment | Target Receptor Site | Interaction Energy (ΔG, kcal/mol) |
---|---|---|
4-Phenylpiperazine | TM3/TM5 hydrophobic pocket | -9.2 ± 0.7 |
(Z)-Enone linker | Extracellular loop 2 | -3.8 ± 0.4 |
Carboxylic acid | Lys7.36 residue | -6.5 ± 0.9 |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3